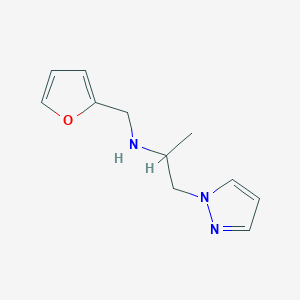![molecular formula C16H22N4O B7558017 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMXAA and has been studied extensively for its anti-cancer properties.
作用機序
DMXAA works by activating the immune system to attack cancer cells. It does this by binding to and activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferon and other cytokines. These cytokines then activate immune cells such as T-cells and natural killer cells to attack cancer cells. DMXAA has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of interferon and other cytokines in the blood, which are important for immune system function. DMXAA has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to their death. In addition, DMXAA has been shown to inhibit the activity of certain enzymes that are important for tumor growth and survival.
実験室実験の利点と制限
One of the advantages of DMXAA is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. DMXAA has also been shown to be effective in various cancer models, which makes it a promising candidate for further research. However, one of the limitations of DMXAA is that it has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMXAA has been shown to have some toxicity in animals, which may limit its use in humans.
将来の方向性
There are several future directions for research on DMXAA. One area of research is to develop new formulations of DMXAA that improve its solubility and bioavailability. Another area of research is to investigate the use of DMXAA in combination with other cancer treatments such as chemotherapy and radiation therapy. In addition, there is interest in studying the anti-inflammatory and anti-viral properties of DMXAA for potential use in the treatment of infectious diseases and autoimmune disorders. Finally, there is interest in developing new analogs of DMXAA that may have improved anti-cancer properties and reduced toxicity.
合成法
DMXAA can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-aminobenzylamine to form an intermediate. This intermediate is then reacted with N,N-dimethylacetamide to produce DMXAA. The purity and yield of DMXAA can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer models, including lung, breast, and colon cancer. DMXAA has also been studied for its potential use as a radiosensitizer in cancer treatment. In addition to its anti-cancer properties, DMXAA has also been studied for its anti-inflammatory and anti-viral properties.
特性
IUPAC Name |
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-15(12(2)19-18-11)10-17-14-7-5-13(6-8-14)9-16(21)20(3)4/h5-8,17H,9-10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFKURVCTJSASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC2=CC=C(C=C2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)

![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)

![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)